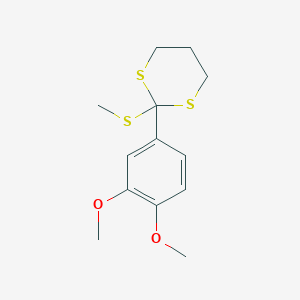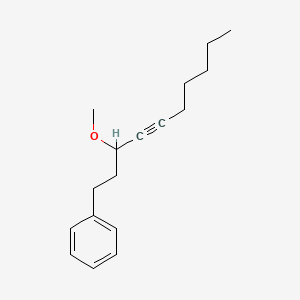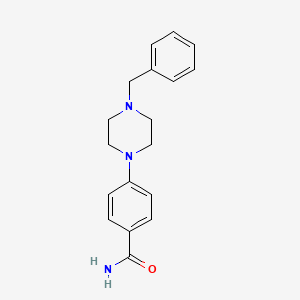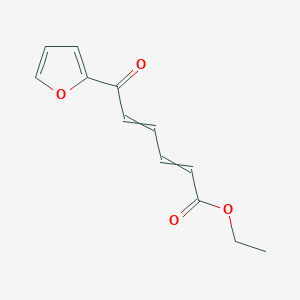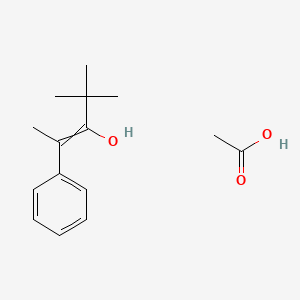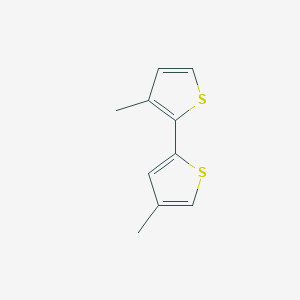
3,4'-Dimethyl-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4’-Dimethyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond. This compound is characterized by the presence of two methyl groups attached to the 3 and 4 positions of the thiophene rings. Bithiophenes are known for their electronic properties and are widely studied in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dimethyl-2,2’-bithiophene typically involves the coupling of two thiophene units. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond between the thiophene rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.
Industrial Production Methods: Industrial production of 3,4’-Dimethyl-2,2’-bithiophene may involve similar coupling reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4’-Dimethyl-2,2’-bithiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: Ferric chloride in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or iodine in the presence of a catalyst.
Major Products:
Oxidation: Polythiophene derivatives.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3,4’-Dimethyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 3,4’-Dimethyl-2,2’-bithiophene involves its interaction with various molecular targets and pathways. In organic electronics, its conjugated system allows for efficient charge transport, making it an excellent material for conductive polymers. The presence of methyl groups enhances its solubility and processability, which are crucial for industrial applications .
Comparaison Avec Des Composés Similaires
3,3’-Dimethyl-2,2’-bithiophene: Similar structure but with methyl groups at different positions.
4,4’-Dimethyl-2,2’-bithiophene: Another isomer with methyl groups at the 4 positions.
2,2’-Bithiophene: The parent compound without any methyl substitutions.
Uniqueness: 3,4’-Dimethyl-2,2’-bithiophene is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The position of the methyl groups can affect the compound’s stability, solubility, and overall performance in various applications.
Propriétés
Numéro CAS |
113386-74-6 |
|---|---|
Formule moléculaire |
C10H10S2 |
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
3-methyl-2-(4-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H10S2/c1-7-5-9(12-6-7)10-8(2)3-4-11-10/h3-6H,1-2H3 |
Clé InChI |
VPINLMWJQXWJDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2=CC(=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)

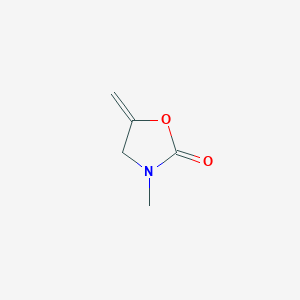

![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
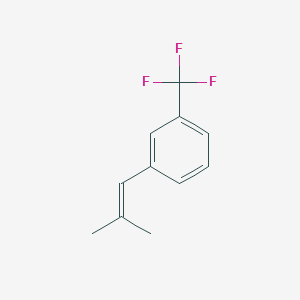
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
